molecular formula C18H16BrNO B8671705 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one

3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one

Cat. No.: B8671705
M. Wt: 342.2 g/mol
InChI Key: CORUPKOVCCGBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a bromomethyl group, a methyl group, and an o-tolyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(bromomethyl)-8-methyl-2-(o-tolyl)isoquinolin-1(2H)-one is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. The combination of bromomethyl, methyl, and o-tolyl groups provides a versatile platform for further functionalization and exploration in various research fields .

Properties

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

3-(bromomethyl)-8-methyl-2-(2-methylphenyl)isoquinolin-1-one

InChI

InChI=1S/C18H16BrNO/c1-12-6-3-4-9-16(12)20-15(11-19)10-14-8-5-7-13(2)17(14)18(20)21/h3-10H,11H2,1-2H3

InChI Key

CORUPKOVCCGBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.